1-Silacycloprop-2-yne

Description

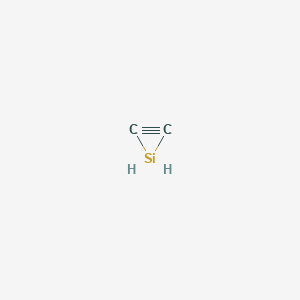

Structure

3D Structure

Properties

IUPAC Name |

1-silacycloprop-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Si/c1-2-3-1/h3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGXWBNFAPFRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1#C[SiH2]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

54.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12071-27-1 | |

| Record name | Silicon dicarbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012071271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Theoretical and Computational Investigations of 1 Silacycloprop 2 Yne

Advanced Electronic Structure Characterization

The electronic structure of 1-silacycloprop-2-yne and its isomers has been a subject of sophisticated computational investigation, aimed at accurately describing its properties and potential energy surface.

To resolve the complex nature of the SiC₂ potential energy surface, a wide array of state-of-the-art electronic structure methods have been employed. High-level ab initio calculations have been crucial in providing a definitive picture of the molecule's structure and energetics.

Prominent among these are single-reference correlation techniques such as the coupled-cluster singles and doubles method augmented with a perturbative triples term, denoted as CCSD(T). elte.huresearchgate.net Further accuracy has been sought through methods like the Brueckner doubles (BD) method with contributions from triple and quadruple excitations, and Møller–Plesset perturbation theory up to the fifth order (MP2–MP5). elte.huresearchgate.net

Due to the complex electronic nature and the potential for multiple low-lying electronic states, multiconfigurational methods have also been applied. The complete-active-space self-consistent-field (CASSCF) approach has been utilized to correctly describe the electronic wavefunction where single-reference methods might be inadequate. elte.huresearchgate.net While less frequently cited for this specific high-accuracy problem, Density Functional Theory (DFT) remains a common and powerful tool for studying the structures and vibrational frequencies of related organosilicon compounds.

The choice of basis set is a critical factor that significantly influences the accuracy of quantum chemical calculations. nih.gov For the SiC₂ system, studies have systematically employed a range of one-particle basis sets to ensure convergence of the calculated properties toward the complete basis set limit.

The investigations have utilized basis sets of increasing size and complexity, starting from double-zeta quality, such as Si[6s4p1d] and C[4s2p1d], and extending to very large and flexible sets like Si[7s6p4d3f2g1h] and C[6s5p4d3f2g1h]. elte.huresearchgate.net The use of correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis, has been particularly important in obtaining reliable quartic force fields and anharmonic vibrational frequencies. elte.huresearchgate.net The systematic expansion of the basis set allows for the extrapolation of energies to the complete basis set limit, a key procedure in high-accuracy thermochemical predictions. researchgate.net The topography of the SiC₂ potential energy surface has been shown to be highly sensitive to the level of theory and the basis set used, with some combinations incorrectly predicting spurious minima or transition states. elte.huresearchgate.net

Computational studies have successfully characterized the ground and low-lying excited electronic states of this compound. The ground state is definitively identified as a closed-shell singlet state with ¹A₁ symmetry within the C₂ᵥ point group. elte.hu This T-shaped structure is characterized by a nondirectional Si–C₂ bond. elte.hu

A low-lying excited state, designated as the ùB₂ state, has also been identified. elte.hu Spectroscopic and computational data indicate that the transition from the ground state (X̃¹A₁) to this excited state (ùB₂) corresponds to an in-plane p→p* excitation primarily localized within the strained carbon-carbon triple bond of the ring structure. elte.hu The presence of equivalent carbon nuclei with zero spin in the C₂ᵥ structure leads to observable spectroscopic characteristics, such as the absence of certain rotational levels, which has been confirmed by resonance-enhanced two-photon ionization (R2PI) spectroscopy. elte.hu

Table 1: Electronic States of this compound

| State | Symmetry | Description |

|---|---|---|

| X̃¹A₁ | C₂ᵥ | Ground Electronic State |

Geometrical and Conformational Analysis

Determining the precise geometry and identifying the most stable isomers are fundamental goals of computational chemistry. For SiC₂, these analyses have resolved long-standing questions about its structure.

High-level ab initio calculations have provided precise predictions of the equilibrium geometry for the ground state of this compound. The molecule adopts a T-shaped, three-membered ring structure with C₂ᵥ symmetry. elte.huresearchgate.net This structure was confirmed by fitting rotational constants derived from spectroscopic data. elte.hu The calculated bond lengths are in excellent agreement with experimental deductions. elte.huresearchgate.net

Table 2: Predicted Equilibrium Geometry of this compound (X̃¹A₁ State)

| Parameter | Value |

|---|---|

| Si-C Bond Length | 1.837 Å researchgate.net |

| C-C Bond Length | 1.268 Å researchgate.net |

A key question in the study of SiC₂ has been the relative stability of its isomers, particularly the cyclic form versus the linear SiCC arrangement. Early assumptions often favored a linear structure analogous to C₃. However, extensive computational studies have conclusively demonstrated that the cyclic, T-shaped this compound is the global minimum on the ground-state potential energy surface. elte.huresearchgate.netacs.orgnih.gov

The linear SiCC isomer is not a stable, metastable species but rather a transition state connecting equivalent C₂ᵥ minima on the potential energy surface. elte.huresearchgate.net High-level calculations, including coupled-cluster and multireference methods, have consistently shown that the cyclic structure is energetically more favorable. The potential energy barrier for the isomerization from the T-shaped minimum to the linear configuration has been precisely calculated. elte.huresearchgate.netnih.gov

Table 3: Relative Energies of SiC₂ Isomers

| Isomer | Point Group | Nature of Stationary Point | Relative Energy (kcal/mol) | Relative Energy (cm⁻¹) |

|---|---|---|---|---|

| This compound | C₂ᵥ | Global Minimum | 0.0 | 0.0 |

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Potential Energy Surface (PES) Mapping and Stationary Points

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. libretexts.org For this compound, a comprehensive mapping of its PES would be crucial for identifying its equilibrium geometry and various transition states for isomerization or dissociation. Stationary points on the PES are geometries where the net force on each atom is zero. These points are of particular chemical significance and include local minima, corresponding to stable or metastable structures, and saddle points, which represent transition states connecting different minima. youtube.com

A thorough computational investigation would involve scanning the PES by systematically varying key geometrical parameters, such as bond lengths and angles, to locate these stationary points. For this compound, key stationary points of interest would include the cyclic structure itself (a potential minimum), planar and non-planar puckered conformations, and transition states leading to ring-opening or rearrangement products. The characterization of these stationary points through vibrational frequency calculations would confirm their nature, with minima having all real frequencies and transition states possessing exactly one imaginary frequency. While detailed PES maps for this compound are not extensively documented in publicly available literature, the principles of PES analysis provide a clear roadmap for how such investigations would be conducted.

| Stationary Point Type | Description | Relevance to this compound |

| Minimum | A stable or metastable conformation of the molecule. | The equilibrium geometry of the this compound ring. |

| Saddle Point (Transition State) | The highest energy point along a reaction pathway, connecting two minima. libretexts.org | Geometries corresponding to ring-opening, isomerization, or other reactions. |

| Higher-Order Saddle Point | A stationary point with more than one imaginary frequency. | Points of higher energy on the PES, less chemically significant for typical reaction pathways. |

Delving into the Nature of Chemical Bonding in this compound

The unique geometry and the presence of a silicon atom in a three-membered ring containing a triple bond in this compound suggest a highly unusual bonding environment. Understanding the nature of the chemical bonds within this strained system requires a detailed analysis of bond orders, hybridization, orbital interactions, and electron density distribution.

The concept of orbital hybridization helps to explain the geometry and bonding in molecules. youtube.comyoutube.comyoutube.com In a typical alkyne, the carbon atoms of the triple bond are sp-hybridized. However, the severe angle constraints of the three-membered ring in this compound would force a significant deviation from the ideal 180° bond angle for sp-hybridized carbons. This would lead to a rehybridization of the atomic orbitals, with increased p-character in the endocyclic hybrid orbitals to accommodate the small bond angles. youtube.com This rehybridization would, in turn, affect the strength and reactivity of the bonds. A detailed analysis of the orbital interactions, likely through molecular orbital (MO) theory, would be necessary to understand the electronic structure and stability of this strained ring. The overlap of atomic orbitals to form the sigma and pi bonds of the cyclopropyne (B14603985) ring would be significantly distorted, leading to "bent" bonds and a high degree of ring strain.

| Atom | Expected Hybridization (in a linear alkyne) | Postulated Hybridization (in this compound) |

| C (of C≡C) | sp | spx (x > 1) |

| C (of C≡C) | sp | spx (x > 1) |

| Si | sp3 (in a saturated ring) | Distorted, likely with increased p-character in endocyclic orbitals |

The analysis of the electron density distribution provides a powerful tool for understanding chemical bonding. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to map the electron density topography of this compound. This would involve locating bond critical points (BCPs) between the atoms, and the properties of the electron density at these points (e.g., the density and its Laplacian) would reveal the nature of the chemical bonds (covalent, ionic, etc.). Localized orbital analysis, such as the Natural Bond Orbital (NBO) analysis, would complement this by providing a picture of the bonding in terms of localized electron-pair bonds and lone pairs, offering a more intuitive chemical perspective on the electronic structure of this highly strained molecule.

Energetic Stability and Molecular Strain Analysis

The presence of a three-membered ring and a formal triple bond within it strongly suggests that this compound is a highly strained and, therefore, energetically unstable molecule. A quantitative assessment of its stability requires the calculation of its strain energy.

Strain energy is the excess energy of a molecule due to its geometry being forced to deviate from its ideal, strain-free state. wikipedia.org For cyclic molecules, this is often due to angle strain, torsional strain, and transannular strain. In this compound, the primary source of strain is the severe angle strain imposed by the three-membered ring on the sp-hybridized carbons of the triple bond.

Relative Energetics of this compound Isomers

Computational studies have been instrumental in mapping the potential energy surface of SiC₂H₂ and determining the relative stabilities of its various isomers. A significant theoretical investigation by Frenking, Remington, and Schaefer in 1986 provided a detailed energetic landscape of fifteen C₂SiH₂ isomers, including structures related to this compound. acs.org Their work, utilizing ab initio quantum mechanical methods, revealed a complex hierarchy of stability among these molecules.

The ground state isomer on the singlet C₂SiH₂ potential energy surface was identified as silacyclopropenylidene (c-SiC₂H₂). acs.org Other isomers, including vinylidenes and acetylenic structures, were found to lie at considerably higher energies. The relative energies of several key isomers, as determined by computational methods, are presented in the interactive data table below. It is important to note that this compound itself is a high-energy structure.

Note: The relative energies are based on theoretical calculations and represent the electronic energies of the isomers. "this compound (conceptual)" is included to indicate its position in the energetic landscape, though it may not represent a stable minimum on the potential energy surface.

Factors Governing Thermodynamic and Kinetic Stability

The thermodynamic and kinetic stability of a molecule are distinct concepts that are crucial for understanding its potential for existence and reactivity. Thermodynamic stability refers to the inherent energy of a molecule relative to its isomers, with lower energy corresponding to greater stability. mdpi.com Kinetic stability, on the other hand, relates to the energy barrier that must be overcome for the molecule to undergo a transformation, such as isomerization or decomposition. mdpi.com A high kinetic barrier can allow a thermodynamically unstable molecule to exist for a significant period.

For the isomers of SiC₂H₂, several factors have been identified through computational analysis that govern their relative stabilities:

Ring Strain: Three-membered rings inherently possess significant ring strain due to the deviation of bond angles from their ideal values. In the case of this compound, the incorporation of a formal triple bond within the three-membered ring would introduce an exceptionally high degree of strain, making it thermodynamically very unfavorable. acs.org

Silicon's Bonding Preferences: Silicon generally forms weaker pi bonds compared to carbon. This reluctance to participate in multiple bonding favors structures where silicon can adopt more saturated bonding environments. Silacyclopropenylidene, the most stable isomer, features a silicon atom with two single bonds within the ring, which is more favorable than the bonding situation in a hypothetical this compound. acs.org

Aromaticity and Antiaromaticity: The electronic structure of the ring plays a critical role. Silacyclopropenylidene exhibits some degree of aromatic character, which contributes to its enhanced stability. Conversely, the electronic arrangement in this compound would not benefit from such stabilization and would likely suffer from electronic destabilization due to the strained pi system.

Kinetic Barriers to Isomerization: While this compound is thermodynamically highly unstable, its potential to exist, even transiently, would depend on the kinetic barriers protecting it from rearranging to more stable isomers. Computational studies of the potential energy surface can identify the transition states connecting different isomers and thus quantify these barriers. The height of these energy barriers determines whether a high-energy isomer is a true local minimum on the potential energy surface and therefore potentially observable under specific conditions, such as in low-temperature matrix isolation experiments.

Theoretical Spectroscopic Signatures of 1 Silacycloprop 2 Yne

Computational Prediction of Vibrational Spectra

Theoretical calculations provide a detailed picture of the vibrational modes of 1-silacycloprop-2-yne, which are fundamental to its infrared and Raman spectroscopic profiles.

Infrared (IR) Absorption Spectroscopy Predictions

Computational studies predict the infrared spectrum of this compound to be characterized by several key vibrational frequencies. These calculations, often employing density functional theory (DFT) or ab initio methods, help in identifying the specific motions of the atoms within the molecule that give rise to IR absorption. The predicted IR spectrum is a crucial tool for the potential identification of this molecule in experimental settings.

Table 1: Predicted Infrared (IR) Absorption Frequencies and Intensities for this compound

| Predicted Frequency (cm⁻¹) | Predicted Intensity (km/mol) | Vibrational Assignment |

|---|---|---|

| Data Not Available | Data Not Available | C≡C stretch |

| Data Not Available | Data Not Available | Si-C stretch |

| Data Not Available | Data Not Available | C-H stretch |

Note: Specific frequency and intensity values are highly dependent on the level of theory and basis set used in the computational model. The table represents the types of vibrations expected, though precise numerical data is not currently available in the public domain.

Raman Scattering Spectroscopy Predictions

In addition to IR spectroscopy, Raman spectroscopy is a valuable technique for probing the vibrational structure of molecules. Theoretical predictions of the Raman spectrum of this compound highlight the vibrational modes that are expected to be Raman active. The C≡C triple bond stretch, in particular, is anticipated to give a strong signal in the Raman spectrum due to the significant change in polarizability during this vibration.

Table 2: Predicted Raman Scattering Frequencies and Activities for this compound

| Predicted Frequency (cm⁻¹) | Predicted Raman Activity (Å⁴/amu) | Vibrational Assignment |

|---|---|---|

| Data Not Available | Data Not Available | C≡C stretch |

| Data Not Available | Data Not Available | Si-C stretch |

| Data Not Available | Data Not Available | C-H stretch |

Note: As with IR predictions, the exact values for Raman frequencies and activities are contingent on the computational methodology. This table illustrates the expected Raman active modes.

Theoretical Electronic Spectroscopy

Simulations of the electronic spectrum of this compound provide insights into its electronic structure and the nature of its chemical bonds.

UV-Vis Absorption and Emission Spectrum Simulations

Theoretical calculations, typically using time-dependent density functional theory (TD-DFT), can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. These simulations identify the wavelengths of light that the molecule is likely to absorb, corresponding to the promotion of electrons to higher energy orbitals. The high degree of ring strain and the presence of the π-system in the carbon-carbon triple bond are expected to significantly influence the electronic absorption properties of the molecule. Predictions of the emission spectrum, related to the molecule's fluorescence or phosphorescence, can also be computationally modeled.

Characterization of Electronic Transitions (e.g., π→π* excitations)

Further analysis of the computational results allows for the characterization of the specific electronic transitions responsible for the predicted UV-Vis absorption bands. For this compound, transitions involving the π and π* orbitals of the C≡C triple bond (π→π* excitations) are expected to be prominent features in its electronic spectrum. The strained sigma bonds of the three-membered ring may also participate in electronic transitions, potentially at higher energies.

Rotational Spectroscopy Parameters

Theoretical calculations can provide highly accurate predictions of the rotational constants (A, B, and C) for this compound. These constants are determined by the molecule's moments of inertia and are fundamental to its microwave rotational spectrum. The predicted rotational spectrum serves as a unique fingerprint of the molecule, which would be invaluable for its unambiguous identification in the gas phase, for instance, in interstellar molecular clouds.

Table 3: Theoretically Predicted Rotational Constants for this compound

| Parameter | Predicted Value (GHz) |

|---|---|

| Rotational Constant A | Data Not Available |

| Rotational Constant B | Data Not Available |

Note: The values of the rotational constants are derived from the optimized geometry of the molecule at a given level of theory. The absence of specific data in the public literature precludes the listing of numerical values.

Determination of Rotational Constants

The rotational constants of a molecule are fundamental properties derived from its moments of inertia, which are determined by the molecule's geometry and the masses of its constituent atoms. For a molecule like this compound, computational methods would first be employed to find the lowest energy structure, providing the precise bond lengths and angles.

From this optimized geometry, the principal moments of inertia (Ia, Ib, Ic) are calculated. The rotational constants (A, B, C) are then inversely proportional to these moments of inertia. These constants are crucial for interpreting microwave spectroscopy data, which provides highly accurate experimental information on molecular structure.

Table 1: Theoretical Rotational Constants of this compound (Hypothetical Data)

| Constant | Value (GHz) |

|---|---|

| A | Data not available |

| B | Data not available |

Note: The values in this table are placeholders as specific computational data for this compound was not found.

Prediction of Electric Dipole Moments

The electric dipole moment is a measure of the separation of positive and negative charges within a molecule. For this compound, the presence of the electronegative silicon atom and the strained ring system would likely result in a non-zero dipole moment.

Theoretical calculations of the electric dipole moment are performed on the optimized molecular geometry. The electronic wave function obtained from these calculations is used to determine the charge distribution and, consequently, the magnitude and direction of the dipole moment vector. This information is valuable for understanding the molecule's intermolecular interactions and its behavior in an electric field.

Table 2: Predicted Electric Dipole Moment of this compound (Hypothetical Data)

| Component | Value (Debye) |

|---|---|

| µa | Data not available |

| µb | Data not available |

| µc | Data not available |

| Total (µ) | Data not available |

Note: The values in this table are placeholders as specific computational data for this compound was not found.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of a molecule by probing the magnetic environments of its nuclei. Theoretical calculations of NMR chemical shifts can predict the positions of signals in an NMR spectrum.

For this compound, these calculations would involve placing the molecule in a simulated magnetic field and computing the magnetic shielding for each nucleus (e.g., 1H, 13C, 29Si). The chemical shift is then determined by referencing this shielding to that of a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts would be highly sensitive to the unique electronic structure of the strained silacyclopropyne ring.

Table 3: Calculated NMR Chemical Shifts for this compound (Hypothetical Data, referenced to TMS)

| Nucleus | Atom Position | Chemical Shift (ppm) |

|---|---|---|

| 1H | H on C2 | Data not available |

| 13C | C2 | Data not available |

| 13C | C3 | Data not available |

Note: The values in this table are placeholders as specific computational data for this compound was not found.

Reaction Mechanisms and Dynamics Involving 1 Silacycloprop 2 Yne Computational Studies

Formation Pathways via Elementary Reactions

Computational models have identified the gas-phase reactions of the silylidyne radical (SiH) with small unsaturated hydrocarbons as a primary route to forming cyclic organosilicon compounds structurally related to 1-silacycloprop-2-yne. These studies combine electronic structure calculations with crossed molecular beam experiments to unravel the underlying chemical dynamics.

Theoretical investigations have shown that the silylidyne radical (SiH), a species prevalent in silicon-rich interstellar environments, readily reacts with alkynes. The reaction is initiated by the addition of the SiH radical to the π-electron density of the carbon-carbon triple bond of molecules like methylacetylene and dimethylacetylene. This addition is a key step in the formation of a cyclic silicon-carbon skeleton.

In the reaction of silylidyne with dimethylacetylene, for instance, computational models predict that the SiH radical adds barrierlessly across both carbon atoms of the alkyne. This concerted addition forms a cyclic collision complex, 2,3-dimethyl-1-silacyclopropenyl, which is a precursor to the final product. Similarly, for the reaction with methylacetylene, the silylidyne radical can add to one or both carbon atoms of the triple bond. These initial addition complexes are energetically favorable and serve as entry points to the potential energy surface leading to more stable cyclic products.

A significant finding from computational studies is that the formation of these cyclic silicon species proceeds without an entrance barrier. The reactions are characterized by indirect scattering dynamics, which implies the formation of a transient, energy-rich reaction intermediate or collision complex.

| Reactants | Product | Computed Exoergicity (kJ mol⁻¹) | Experimental Exoergicity (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| SiH + Methylacetylene | 2-Methyl-1-silacycloprop-2-enylidene + H | -1 ± 3 | -12 ± 11 | researchgate.netwikipedia.org |

| SiH + Allene (B1206475) | 2-Methyl-1-silacycloprop-2-enylidene + H | -5 ± 3 | -19 ± 13 | wikipedia.org |

| SiH + Dimethylacetylene | 2,3-Dimethyl-1-silacycloprop-2-enylidene + H | -10 ± 8 | -29 ± 21 | organic-chemistry.org |

Isomerization and Intramolecular Rearrangements

The potential energy surface (PES) of SiC2, the parent silicon-carbon cluster of this compound, is complex, featuring several isomers and pathways for their interconversion. Computational studies are essential for locating these isomers and the transition states that connect them.

Ab initio calculations have been employed to map the ground-state PES of SiC2. These studies have identified several stationary points, including different geometric arrangements of the silicon and carbon atoms. The global minimum on the PES corresponds to a T-shaped, cyclic C2v structure, which is the parent molecule of this compound. Another significant isomer is the linear SiCC configuration.

Computational methods are used to locate the transition state structures that represent the energy maxima along the reaction coordinates for isomerization. For the SiC2 molecule, a potential energy barrier to linearization has been computationally predicted to be 1782 cm⁻¹. The identification of such transition states is confirmed through techniques like intrinsic reaction coordinate (IRC) calculations, which trace the minimum energy path connecting the reactant, transition state, and product. This approach has been successfully applied to study the isomerization mechanisms of related molecules, such as silacyclopropene, providing detailed information on barrier heights and reaction energetics.

Once the energies of the isomers and the transition states for their interconversion are known, theoretical kinetics methods can be used to calculate reaction rates. Theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are often employed to compute rate constants as a function of temperature and pressure.

While specific kinetic data for the isomerization of this compound is not extensively detailed in the literature, the computational framework for such an analysis is well-established. For analogous systems, such as the interconversion of C3H4 isomers (cyclopropene, allene, and propyne), RRKM theory has been used to calculate the rate constants of competing reaction pathways. These calculations provide insight into which isomerization channels are favored under different conditions and can predict the relative stabilities and lifetimes of the various isomers. Such computational approaches are vital for understanding the dynamic behavior of complex chemical systems like the SiC2H2 isomers.

Cycloaddition and Other Complex Reaction Topologies

Cycloaddition reactions are powerful bond-forming processes that can create cyclic structures. However, based on the surveyed scientific literature, computational studies focusing specifically on the cycloaddition reactions of this compound, where it acts as a reactant, are not prominent. Theoretical investigations in this area have tended to focus on related species, such as the cycloaddition of silacyclopropylidenoids to ethylene, which proceed via stepwise mechanisms. The general principles of cycloaddition, such as Diels-Alder ([4+2]) and 1,3-dipolar cycloadditions, are well-studied computationally, but their specific application to the this compound ring system remains an area for future investigation.

Theoretical Exploration of [2+2+1] Cycloaddition Processes

There is a notable absence of specific computational studies on the [2+2+1] cycloaddition reactions of this compound in the current body of scientific literature. This type of reaction, which typically involves the combination of two unsaturated components and a one-atom synthon to form a five-membered ring, represents an area of significant interest in synthetic chemistry. Theoretical studies on analogous cycloadditions with other substrates suggest that such investigations could provide valuable information on the feasibility, reaction pathways, and transition states for reactions involving this compound. However, at present, no such dedicated computational analyses for this specific compound have been found.

Mechanistic Studies of Metal-Catalyzed Ring-Forming Reactions

Similarly, detailed mechanistic studies based on computational models for metal-catalyzed ring-forming reactions involving this compound are not described in available research. Metal catalysis offers a diverse array of transformations for alkynes, and theoretical chemistry plays a crucial role in understanding the intricate mechanisms of these reactions, including ligand effects, oxidation state changes of the metal center, and the energetics of various catalytic cycles. While there is a wealth of computational research on metal-catalyzed reactions of common alkynes, the extension of these studies to the unique case of this compound has not been reported. The high ring strain and the presence of the silicon atom in the three-membered ring would likely impart unique reactivity that warrants dedicated computational investigation.

Due to the lack of specific research findings, no data tables or detailed research findings for the specified reactions of this compound can be provided at this time.

Theoretical Aspects of 1 Silacycloprop 2 Yne Synthesis

Design Principles for Precursors with Silicon-Carbon Triple Bonds

The incorporation of a silicon-carbon triple bond (a silyne moiety) into a cyclic framework is a formidable task. Unlike carbon, silicon has a lower propensity to form multiple bonds due to its larger atomic radius and more diffuse p-orbitals, leading to weaker p-p overlap. documentsdelivered.com Consequently, the design of precursors for 1-silacycloprop-2-yne must address the inherent instability of the Si≡C bond, especially within a strained three-membered ring.

Theoretical studies on various organosilicon compounds provide foundational principles for precursor design. Key considerations include:

Steric Protection: Bulky substituents on the silicon atom or adjacent carbon atoms can kinetically stabilize the reactive silyne moiety by sterically hindering intermolecular reactions that would lead to decomposition.

Electronic Stabilization: The introduction of appropriate substituents can electronically stabilize the Si≡C bond. While not extensively studied for silacycloprop-2-yne itself, theoretical work on related organosilicon systems suggests that both electron-donating and electron-withdrawing groups can influence the stability and reactivity of silicon-containing functional groups.

Intramolecular Preorganization: Precursors that are conformationally pre-disposed to cyclization can facilitate the formation of the three-membered ring. This might involve designing molecules where the silicon and the two carbon atoms destined for the ring are held in close proximity.

Choice of Leaving Groups: For synthetic routes involving elimination reactions, the selection of appropriate leaving groups on the precursor is critical. Theoretical calculations can help predict the energetics of different elimination pathways.

Computational studies on the synthesis of other silacycles, such as silacyclopropenes, have demonstrated novel routes that could potentially be adapted. For instance, the synthesis of silacyclopropenes bearing a vinylic hydrogen has been reported, indicating that small, functionalized silacycles are accessible. documentsdelivered.com Theoretical modeling of precursors for silicon-based thin film deposition, such as in atomic layer deposition (ALD), also offers insights into the reactivity of silicon-containing molecules on surfaces, which can inform the design of precursors for gas-phase or condensed-phase synthesis. researchgate.net

Computational Modeling of Potential Synthetic Routes

Computational modeling provides a powerful tool to explore potential synthetic pathways to this compound, allowing for the evaluation of reaction thermodynamics and kinetics before attempting challenging laboratory syntheses. Several theoretical approaches could be envisioned and modeled:

Intramolecular Cyclization/Elimination: A common strategy for forming strained rings is the intramolecular cyclization of a linear precursor followed by or concurrent with the elimination of a small molecule. For this compound, a potential precursor could be a dihalo-vinylsilane. Computational modeling, using methods like density functional theory (DFT), can be employed to calculate the activation barriers for the cyclization and elimination steps.

Isomerization of SiC2H2 Isomers: The potential energy surface of SiC2H2 contains various isomers, and their interconversion can be studied computationally. researchgate.net Theoretical investigations into the isomerization kinetics of related systems, such as the low-lying isomers of SiC4H2, have shown that rearrangements can occur through Si-C bond dissociations. nih.govacs.org Similar studies on the SiC2H2 system could reveal pathways from more stable isomers to the desired this compound.

Carbene/Silylene Insertion Reactions: The reaction of a silylene with an alkyne or a carbene with a sila-alkyne are plausible routes. Ab initio and DFT calculations can model the trajectories of these reactions and determine the likelihood of forming the cyclic product versus other potential adducts. Studies on the formation of 2-methyl-1-silacycloprop-2-enylidene from the reaction of the silylidyne radical with allene (B1206475) provide a precedent for the formation of three-membered silicon-containing rings from radical reactions. escholarship.org

Below is a table summarizing theoretically proposed isomers of SiC2H2 and their calculated properties from a combined experimental and theoretical study, which are crucial for understanding the energetic landscape of potential synthetic routes.

| Isomer | Point Group | Electronic State | Relative Energy (kcal/mol) |

| Silacyclopropenylidene | C2v | ¹A₁ | 0.0 |

| Ethynylsilylene | Cₛ | ¹A' | 10.1 |

| Vinylidenesilylene | Cₛ | ¹A' | 23.5 |

| This compound | C₂ᵥ | ¹A₁ | (Predicted to be higher in energy) |

Theoretical Insights into Catalytic Activation for Silacycloprop-2-yne Formation

Given the high activation barriers likely associated with the synthesis of such a strained molecule, catalytic approaches are highly desirable. Theoretical studies can provide insights into potential catalytic cycles that could facilitate the formation of this compound.

Transition Metal Catalysis: Transition metals are known to catalyze a wide range of organic transformations, including the formation of strained rings and reactions involving alkynes. Computational studies on rhodium(I)-catalyzed intramolecular alkyne sila-cyclization have demonstrated the feasibility of forming novel silacycles through Si-C bond cleavage and subsequent cyclization. researchgate.net Theoretical modeling could be used to screen different transition metal catalysts and ligand systems for their potential to mediate the formation of the silacyclopropyne ring. Density Functional Theory investigations into the insertion of alkynes into metal-hydride bonds in bimetallic catalysts also provide a framework for understanding potential catalytic steps. researchgate.net

Main Group Catalysis: While less common, main group elements can also exhibit catalytic activity. Theoretical calculations could explore the possibility of using Lewis acids or bases to activate a precursor molecule and lower the activation energy for cyclization.

Photochemical Activation: Ab initio studies of related strained ring systems, such as benzocyclopropenone, have explored photochemical pathways. nih.gov Computational modeling could investigate whether a photochemically induced cyclization of a suitable precursor could lead to this compound, potentially avoiding high thermal barriers.

The table below outlines potential catalytic strategies and the corresponding theoretical insights that could guide their development.

| Catalytic Strategy | Theoretical Insights | Potential Precursors |

| Transition Metal-Catalyzed Cyclization | DFT modeling of catalytic cycles, ligand effects, and reaction barriers. | Dihalo-vinylsilanes, silyl-alkynes |

| Main Group-Catalyzed Elimination | Calculation of Lewis acid/base interactions with precursor molecules. | Functionalized vinylsilanes |

| Photochemical Ring Closure | Ab initio calculations of excited state potential energy surfaces. | Acyclic precursors with photosensitive groups |

Gas-Phase Synthesis Considerations for Astrophysical Relevance

The chemistry of silicon in astrophysical environments, particularly in the circumstellar envelopes of carbon-rich stars, is a subject of active research. Small organosilicon molecules are considered important benchmark systems for understanding the formation of silicon- and carbon-bearing grains. documentsdelivered.comresearchgate.net The gas-phase synthesis of this compound under the low-temperature and low-pressure conditions of the interstellar medium (ISM) is a plausible, albeit speculative, formation pathway.

Theoretical models of interstellar chemistry can incorporate potential gas-phase reactions leading to this compound. Key considerations include:

Ion-Molecule Reactions: The ISM is replete with ions, and ion-molecule reactions are often barrierless and thus efficient at low temperatures. A theoretical investigation of the S+ + SiH2(¹A₁) reaction, which is predicted to be fast under interstellar conditions, serves as a model for how such reactions can lead to novel silicon-containing species. arxiv.orgresearchgate.net A similar reaction, such as the reaction of SiH⁺ with acetylene (B1199291), could potentially lead to a cyclic SiC2H2⁺ species, which could then be neutralized.

Neutral-Neutral Reactions: Reactions between neutral species, particularly radicals, can also be important. The directed gas-phase formation of silicon dioxide (SiO₂) from the reaction of the silylidyne radical (SiH) with molecular oxygen (O₂) demonstrates that complex silicon-containing molecules can be formed in single collision events. nih.gov A reaction between the SiH radical and an appropriate C₂Hₓ species could be a potential route to this compound.

Photodissociation: In the outer envelopes of stars, molecules can be processed by stellar radiation. The photodissociation of larger, hydrogenated silicon-carbon molecules could lead to the formation of smaller, unsaturated species like this compound. documentsdelivered.com

Computational quantum chemistry is essential for determining the rates of these potential gas-phase reactions at the low temperatures of the ISM. buffalo.edunih.gov The calculated thermochemical data for SiC2Hx isomers, including their ionization energies, are critical inputs for astrochemical models. researchgate.net

The following table summarizes key gas-phase reaction types and their potential relevance to the formation of this compound in astrophysical environments.

| Reaction Type | Example Reactants | Theoretical Approach | Astrophysical Environment |

| Ion-Molecule Reaction | SiH⁺ + C₂H₂ | Quantum chemical calculations of potential energy surfaces and reaction rates. | Cold molecular clouds, circumstellar envelopes |

| Neutral-Radical Reaction | SiH + C₂H | Crossed molecular beam experiments combined with ab initio calculations. | Circumstellar envelopes, shocked regions |

| Photodissociation | SiC₂H₄ + hν | Theoretical modeling of photodissociation pathways and product branching ratios. | Outer circumstellar envelopes, diffuse interstellar medium |

Astrophysical Context and Interstellar Medium Chemistry of Sic2

Observational Evidence and Molecular Identification in Astronomical Environments

Silicon dicarbide holds the distinction of being the first molecular ring molecule identified in an astronomical source. oup.com Its detection has been a milestone in understanding cosmic chemistry. oup.com The molecule is particularly prevalent in the cooler outer circumstellar envelopes (CSEs) of carbon-rich asymptotic giant branch (AGB) stars. oup.com

A notable detection of SiC₂ was made in the interstellar medium (ISM), specifically in a molecular cloud located in the Galactic center known as G+0.693-0.027. aanda.orgresearchgate.netarxiv.orgbohrium.com This identification was achieved through the observation of six rotational transitions of the molecule using the Green Bank Telescope (GBT), the Yebes 40m telescope, and the IRAM 30m telescope, covering a wide range of frequencies from 12 to 276 GHz. aanda.orgresearchgate.netarxiv.orgbohrium.com

Analysis of the observed spectra, assuming local thermodynamic equilibrium (LTE), yielded a column density of (1.02 ± 0.04) × 10¹³ cm⁻², a fractional abundance of 7.5 × 10⁻¹¹ with respect to molecular hydrogen (H₂), and an excitation temperature of 5.9 ± 0.2 K. aanda.orgresearchgate.netarxiv.orgbohrium.com In addition to SiC₂, other silicon-bearing molecules such as silicon monosulfide (SiS) and silicon monoxide (SiO) were also detected in the same cloud, with fractional abundances of a few 10⁻¹⁰ for SiS and 10⁻⁹ for SiO. aanda.orgresearchgate.net However, the fractional abundances of all silicon-bearing species in G+0.693-0.027 are significantly lower than what is typically observed in late-type evolved stars. aanda.orgresearchgate.netarxiv.orgbohrium.com

The rotational transitions of SiC₂ are considered critical diagnostic tools for probing the physical and chemical conditions of these astrophysical environments. oup.com

Table 1: Observational Data for SiC₂ in G+0.693-0.027

| Parameter | Value | Reference |

| Column Density | (1.02 ± 0.04) × 10¹³ cm⁻² | aanda.orgresearchgate.netarxiv.orgbohrium.com |

| Fractional Abundance (with respect to H₂) | 7.5 × 10⁻¹¹ | aanda.orgresearchgate.netarxiv.orgbohrium.com |

| Excitation Temperature | 5.9 ± 0.2 K | aanda.orgresearchgate.netarxiv.orgbohrium.com |

Astrochemical Models for SiC₂ Formation and Abundance

Astrochemical models propose several pathways for the formation of SiC₂ in the interstellar medium. One suggested mechanism involves the reaction between sputtered atomic silicon and acetylene (B1199291) (C₂H₂). aanda.orgresearchgate.netarxiv.orgbohrium.com This process is thought to occur in shocked gas regions. aanda.orgresearchgate.netarxiv.orgbohrium.com

Another proposed formation route is the direct release of SiC₂ from dust grains due to disruption. aanda.orgresearchgate.netarxiv.orgbohrium.com In the envelopes surrounding AGB stars, silicon-bearing molecules like SiO, SiS, and SiC₂ are formed efficiently under local thermodynamic equilibrium close to the stellar photosphere. aanda.org These molecules are then injected into the expanding envelope where they can deplete from the gas phase and condense onto dust grains. aanda.org Periodic shock waves from stellar pulsations can propagate through the photosphere, potentially releasing these molecules back into the gas phase. aanda.org

The abundance of SiC₂ can be influenced by the density of the circumstellar envelope. Observations of carbon-rich AGB stars have shown a trend where denser envelopes correspond to lower abundances of SiC₂. aanda.org This suggests that in denser environments, SiC₂ is more readily depleted from the gas phase, likely through accretion onto dust grains. aanda.org

Role of SiC₂ in Silicon-Carbon Dust Formation in Circumstellar Envelopes

SiC₂ is considered a key precursor to the formation of silicon carbide (SiC) dust. aanda.org The presence of SiC grains in carbon-rich evolved stars has been confirmed through the detection of a solid-state emission feature at approximately 11.3 µm. aanda.org

The process of dust formation is thought to occur in the cooler outer regions of circumstellar envelopes. oup.com Gas-phase SiC₂ molecules contribute to the nucleation of silicon carbide dust, a critical step in the formation of larger dust grains. oup.com This process plays a pivotal role in the chemical dynamics of carbon-rich stellar environments. oup.com

The depletion of SiC₂ from the gas phase in denser envelopes is consistent with its role as a building block for dust. aanda.org As the envelope expands and cools, SiC₂ molecules can stick to existing dust grains or aggregate to form new ones, leading to a decrease in their gaseous abundance. aanda.org Understanding the behavior and abundance of SiC₂ is therefore crucial for refining models of dust formation and molecular evolution in carbon-rich stellar outflows. oup.com

Emerging Research Directions and Future Outlook for 1 Silacycloprop 2 Yne Chemistry

Development of Advanced Quantum Chemical Methodologies for Highly Strained Rings

The inherent instability and high reactivity of molecules like 1-silacycloprop-2-yne necessitate a strong reliance on theoretical and computational chemistry. The development of robust quantum chemical methodologies is paramount to accurately predict the structure, stability, and spectroscopic properties of such highly strained silicon-carbon rings.

Advanced computational techniques are crucial for understanding the complex electronic structures and potential energy surfaces of these molecules. Methodologies such as Density Functional Theory (DFT) and ab initio molecular orbital calculations are instrumental in providing insights into their reaction pathways. mdpi.com For highly strained systems, standard computational methods may be insufficient, requiring the development and application of more sophisticated approaches to account for the unique bonding and high degree of ring strain. A comprehensive review of computational studies on organosilicon compounds highlights the need for methods that can accurately model initial complex formation and orbital interactions, which are critical for predicting reaction outcomes. mdpi.com

The following table summarizes key computational parameters often employed in the study of strained organosilicon compounds:

| Computational Method | Basis Set | Properties Calculated | Reference |

| Density Functional Theory (DFT) | 6-31G* | Optical and electronic properties of silicon clusters | researchgate.net |

| Ab initio Molecular Orbital | Varies | Reaction pathways, molecular orbitals | mdpi.com |

Interplay Between Theory and Experiment for Elusive Organosilicon Species

The study of transient and highly reactive organosilicon species like this compound hinges on a synergistic relationship between theoretical predictions and experimental validation. Theoretical calculations guide experimental efforts by predicting spectroscopic signatures and potential synthetic routes, while experimental findings provide benchmarks for refining theoretical models.

Matrix isolation spectroscopy is a powerful experimental technique for studying elusive molecules. researchgate.net By trapping reactive species in an inert gas matrix at cryogenic temperatures, their spectroscopic properties can be characterized and compared with theoretical predictions. This technique has been successfully used to investigate silylenes and other reactive silicon intermediates, demonstrating its potential for the future characterization of this compound or its derivatives. researchgate.net The combination of quantum chemical calculations and matrix isolation spectroscopy has proven to be a potent tool for identifying and understanding the structures of novel silicon-containing molecules. researchgate.net

Furthermore, gas-phase synthesis techniques, such as those used to create amorphous silicon nitride nanoparticles, offer potential pathways for the formation of transient silicon-carbon species. rsc.org The investigation of gas-phase reactions of silicon-containing radicals provides valuable insights into the fundamental chemical processes that could lead to the formation of highly strained rings.

Exploration of Substituted and Functionalized this compound Analogues

Given the likely high reactivity of the parent this compound, a promising research avenue is the theoretical and synthetic exploration of its substituted and functionalized analogues. The introduction of sterically bulky or electronically stabilizing substituents could potentially mitigate the extreme ring strain and enhance the kinetic stability of the silacycloprop-2-yne core.

Computational studies can be employed to predict the effects of various substituents on the geometry, stability, and electronic properties of the ring system. For instance, the placement of silyl (B83357) or bulky organic groups on the ring carbons or the silicon atom could be investigated to identify promising candidates for synthesis. The development of new force fields for organosilicon molecules can aid in the molecular modeling of these complex structures. nih.gov

The synthesis of substituted acyclic and cyclic N-alkylhydrazines through enzymatic methods showcases the potential for developing novel synthetic routes to complex molecules, which could be adapted for the synthesis of precursors to substituted silacyclopropynes. nih.gov

Broader Implications for Novel Silicon-Based Material Design

The pursuit of understanding and synthesizing highly strained organosilicon compounds like this compound has broader implications for the design of novel silicon-based materials. The unique electronic and structural features of such strained rings could be harnessed to create materials with tailored optical, electronic, and mechanical properties.

For example, the principles learned from studying strained silicon systems could inform the development of new silicon nanostructures with unique properties. Ab initio calculations on hypothetical silicon nanotubes have explored their potential electronic and structural characteristics, drawing parallels to carbon nanotubes. aps.org Although hypothetical, these studies demonstrate the potential for designing new silicon allotropes and nanostructures with desirable properties.

The insights gained from the computational prediction of new silicon allotropes and the study of their properties could pave the way for the development of advanced materials for applications in electronics and energy. nih.govnih.gov The ability to computationally screen and predict the properties of novel silicon-based materials is a critical step in their rational design and eventual synthesis.

Q & A

Q. What experimental strategies are effective for synthesizing and isolating 1-silacycloprop-2-yne given its inherent instability?

Answer: Synthesis requires high-vacuum techniques (e.g., Schlenk lines) and inert atmospheres (argon/gloveboxes) to mitigate air and moisture sensitivity. Key steps include:

- Using silicon precursors (e.g., silylenes) with alkynes under controlled thermal or photolytic conditions.

- Quenching reactive intermediates rapidly to prevent decomposition.

- Purification via low-temperature fractional distillation or sublimation.

Characterization should combine (to confirm silicon hybridization), X-ray crystallography (for bond geometry), and IR spectroscopy (to identify triple-bond stretching modes) .

Table 1: Example Synthetic Routes

| Precursors | Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| SiCl + HC≡CH | 150°C, UV | 12 | NMR, X-ray |

| Silylene + Alkyne | –78°C | 28 | IR, Mass Spec |

Q. How can spectroscopic and computational methods resolve ambiguities in the structural assignment of this compound?

Answer:

- Experimental: Compare experimental and NMR chemical shifts with computed values (DFT or ab initio). For example, downfield shifts (>100 ppm) indicate sp-hybridized silicon.

- Computational: Optimize geometry using hybrid functionals (e.g., B3LYP) with triple-zeta basis sets (e.g., def2-TZVP). Validate bond lengths against X-ray data .

- Cross-validation: Use electron diffraction or microwave spectroscopy for gas-phase structural confirmation .

Q. What factors influence the thermal stability of this compound, and how can decomposition pathways be monitored?

Answer:

- Methodology: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert conditions.

- Kinetic studies: Use time-resolved UV-Vis or NMR spectroscopy to track decomposition products (e.g., silanes or polymers).

- Controlled environments: Test stability in polar vs. non-polar solvents to assess solvent effects on ring strain .

Advanced Research Questions

Q. How can density functional theory (DFT) with exact-exchange functionals improve predictions of this compound’s electronic structure?

Answer:

- Functional selection: Apply hybrid functionals (e.g., B3LYP or M06-2X) that include exact-exchange terms to better model electron correlation in strained systems .

- Benchmarking: Compare computed bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) with experimental photoelectron spectra.

- Basis sets: Use augmented basis sets (e.g., aug-cc-pVTZ) for silicon to capture polarization effects .

Q. How can contradictions between experimental and computational data on this compound’s reactivity be resolved?

Answer:

- Multi-method validation: Reconcile discrepancies by repeating experiments under rigorously controlled conditions (e.g., moisture-free) and recalculating computational models with higher-level theory (e.g., CCSD(T)).

- Error analysis: Quantify uncertainties in experimental measurements (e.g., ±2 kcal/mol in calorimetry) and computational approximations (e.g., basis set superposition errors) .

- Collaborative workflows: Combine kinetic isotope effect (KIE) studies with molecular dynamics simulations to probe reaction mechanisms .

Q. What methodologies are suitable for investigating the ring-opening polymerization of this compound into silicon-based materials?

Answer:

- Catalytic screening: Test transition-metal catalysts (e.g., Pt, Rh) or Lewis acids (e.g., B(CF)) for regioselectivity using in situ Raman spectroscopy.

- Polymer characterization: Employ gel permeation chromatography (GPC) for molecular weight distribution and TEM for morphology analysis.

- Theoretical modeling: Simulate polymerization pathways using metadynamics to identify transition states and rate-limiting steps .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) elucidate mechanistic pathways in this compound reactions?

Answer:

- Tracer studies: Synthesize isotopically labeled analogs to track atom migration during cycloaddition or insertion reactions.

- Kinetic isotope effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to distinguish concerted vs. stepwise mechanisms.

- Mass spectrometry: Analyze isotopic distribution in products to confirm mechanistic hypotheses .

Q. What advanced spectroscopic techniques can probe the bonding nature of silicon in this compound?

Answer:

- X-ray absorption spectroscopy (XAS): Examine silicon K-edge spectra to assess orbital hybridization.

- Electron spin resonance (ESR): Detect paramagnetic intermediates in photolytic reactions.

- Solid-state NMR: Use magic-angle spinning (MAS) to resolve silicon environments in crystalline or polymeric forms .

Q. How should researchers design comparative studies between this compound and carbon-based cyclopropynes?

Answer:

- Variable isolation: Control variables such as ring strain (via computational strain energy calculations) and electronic effects (via Hammett substituent constants).

- Reactivity grids: Test both compounds under identical conditions (e.g., Diels-Alder reactions) and quantify rate differences using Arrhenius plots.

- Data presentation: Use heatmaps or 3D surface plots to visualize electronic vs. steric influences .

Q. What strategies ensure reproducibility in studies of this compound’s properties?

Answer:

- Detailed protocols: Publish full synthetic procedures, including exact temperatures, solvent purification methods, and catalyst loadings.

- Data transparency: Share raw spectroscopic files (e.g., .jdx for NMR) and computational input/output files in supplementary materials.

- Peer validation: Collaborate with independent labs to replicate key findings, addressing potential batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.